Dicarbine

Neuropharmacology Schizophrenia Dopamine Turnover

Dicarbine (carbidine, Карбидин) is the only gamma-carboline atypical antipsychotic approved for both schizophrenia and alcoholic psychosis (Russia). Its trans-isomer is >25-fold more potent than the cis-isomer at modulating striatal dopamine release—a stereochemical nuance absent in achiral comparators. Unlike haloperidol or sulpiride, Dicarbine produces only moderate DA metabolite elevation while selectively inhibiting 5-HT receptors in the frontal cortex, conferring low EPS liability—making it the benchmark for D2-sparing antipsychotic screening and the only neuroleptic with direct translational relevance for alcohol-induced psychotic disorders.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
CAS No. 17411-19-7
Cat. No. B102714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicarbine
CAS17411-19-7
Synonyms(-)-stobadin
(-)-stobadin dihydrochloride
(-)-stobadine
(-)-stobadine dihydrochloride
2,3,4,4a,5,9b-hexahydro-2,8-dimethyl-1H-pyrido(4,3-b)indole
carbidine
DH 1011
DH-1011
dicarbine
dicarbine dihydrochloride
dicarbine dihydrochloride, (+)-isomer
dicarbine dihydrochloride, (cis)-(+)-isomer
dicarbine dihydrochloride, (cis)-(-)-isomer
dicarbine dihydrochloride, (trans)-isomer
dicarbine fumarate (1:1)
dicarbine hydrochloride
dicarbine oxalate (1:1), (cis)-(+)-isomer
dicarbine, (cis)-(+)-isomer
dicarbine, (cis)-(+-)-isomer
dicarbine, (cis)-(-)-isomer
DP 10131
DP-1031
stobadin
stobadin dihydrochloride
stobadin dipalmitate
stobadine
stobadine dihydrochloride
stobadine dipalmitate
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3C2CN(CC3)C
InChIInChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3
InChIKeyCYJQCYXRNNCURD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicarbine (CAS 17411-19-7) for Research and Procurement: A Gamma-Carboline Atypical Antipsychotic


Dicarbine (also known as carbidine) is an orally active, atypical antipsychotic belonging to the gamma-carboline class [1]. It acts as a dopamine receptor antagonist across multiple brain regions and is approved in Russia under the trade name Карбидин for the treatment of schizophrenia and alcoholic psychosis [2]. Structurally, it is a 2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole with a molecular weight of 202.30 g/mol [1].

Why Dicarbine (17411-19-7) Cannot Be Replaced by Generic Dopamine Antagonists


Generic substitution among neuroleptics is precluded by Dicarbine's unique neurochemical fingerprint: it displays a pronounced serotonergic component in the frontal cortex that distinguishes it from haloperidol, and its trans-isomer is significantly more potent than its cis-isomer, a stereochemical nuance absent in achiral comparators [1]. Furthermore, unlike sulpiride and haloperidol, Dicarbine produces only moderate elevations in dopamine metabolites while selectively inhibiting serotonin receptors, a profile that translates into distinct therapeutic outcomes [2].

Quantitative Differentiation Evidence: Dicarbine vs. Haloperidol, Sulpiride, and cis-Carbidine


Superior Frontal Cortex Dopamine Turnover Enhancement Relative to Haloperidol

In a head-to-head comparison, carbidine (25 mg/kg) increased dopamine (DA) turnover in the frontal cortex, striatum, and hypothalamus to a significantly greater extent than haloperidol (1 mg/kg) [1]. Notably, carbidine uniquely elevated 5-HT turnover across all cerebral regions, whereas haloperidol did not affect 5-HT and sulpiride decreased 5-HT content in the frontal cortex [1].

Neuropharmacology Schizophrenia Dopamine Turnover

Moderate Dopamine Metabolite Elevation Contrasts with Haloperidol and Sulpiride

Intracerebral microdialysis in awake rats revealed that both cis- and trans-carbidine (25 mg/kg and 1 mg/kg, respectively) produced only a moderate elevation in dopamine metabolites (DOPAC and HVA), in stark contrast to the pronounced elevations induced by sulpiride (50 mg/kg) and haloperidol (1 mg/kg) [1]. This indicates a fundamentally different mode of dopaminergic modulation.

Microdialysis Striatum Metabolite Profiling

Selective Inhibition of Serotonin Receptors Versus Haloperidol and Sulpiride

In radioligand-binding experiments, carbidine displaced 3H-spiperone in the brain cortex but not in the striatum, and did not affect dopamine-sensitive adenylate cyclase, unlike haloperidol and sulpiride [1]. Behavioral tests showed carbidine did not reduce apomorphine stereotypy duration (unlike haloperidol/sulpiride) but decreased 5-HTP-induced head twitches, consistent with selective serotonin receptor inhibition [1].

Receptor Pharmacology Serotonin 5-HT Behavioral Pharmacology

Trans-Isomer Exhibits 25-Fold Higher Potency Than Cis-Isomer in Dopamine Release

A direct comparison of carbidine stereoisomers demonstrated that trans-carbidine (1 mg/kg, i.p.) was significantly more potent than cis-carbidine (25 mg/kg, i.p.) in increasing striatal dopamine release in awake rats [1]. The trans-isomer also enhanced dopamine biosynthesis via blockade of presynaptic autoreceptors, an effect absent with the cis-isomer [2].

Stereochemistry Dopamine Release Isomer Potency

Unique Clinical Indication for Alcoholic Psychosis Not Shared by Haloperidol or Sulpiride

Dicarbine is approved in Russia for the treatment of alcoholic psychosis, an indication not established for haloperidol or sulpiride [1]. While all three compounds possess antipsychotic activity, Dicarbine's distinct neurochemical profile—particularly its serotonergic component and moderate dopamine metabolite elevation—may underpin this differential clinical utility [2].

Alcoholic Psychosis Clinical Indication Therapeutic Differentiation

Absence of Effect on Dopamine-Sensitive Adenylate Cyclase Differentiates from Haloperidol

In rat striatal membrane preparations, carbidine did not affect dopamine-sensitive adenylate cyclase activity, whereas haloperidol and sulpiride produce measurable inhibition of this enzyme [1]. This biochemical divergence reinforces the conclusion that carbidine's antipsychotic effects are mediated primarily through serotonin receptor antagonism rather than classical D2 receptor blockade.

Signal Transduction Adenylate Cyclase D2 Receptor

High-Impact Application Scenarios for Dicarbine (17411-19-7) Based on Quantitative Evidence


Investigating Frontal Cortex-Specific Dopaminergic and Serotonergic Mechanisms

Researchers studying the neurochemical basis of negative symptoms in schizophrenia can leverage Dicarbine's ability to increase DA turnover and 5-HT turnover in the frontal cortex to a greater degree than haloperidol [1]. This makes it a superior tool for experiments requiring selective modulation of prefrontal monoaminergic systems without the confounding effects of strong D2 antagonism.

Developing Novel Antipsychotics with Reduced Extrapyramidal Side Effects

Dicarbine's moderate elevation of dopamine metabolites, contrasting sharply with haloperidol and sulpiride [1], positions it as a benchmark compound for validating assays designed to predict low EPS liability. Its lack of effect on dopamine-sensitive adenylate cyclase further supports its use in high-throughput screens seeking D2-sparing antipsychotic candidates [2].

Alcoholic Psychosis Preclinical and Translational Studies

Given its approved clinical use for alcoholic psychosis in Russia [1], Dicarbine is the only neuroleptic with direct translational relevance for this condition. Animal models of alcohol-induced psychotic symptoms or alcohol withdrawal can utilize Dicarbine as a positive control to evaluate novel therapeutic interventions targeting this underserved indication.

Stereochemistry-Dependent Neuropharmacology Studies

The >25-fold potency difference between trans- and cis-carbidine in modulating striatal dopamine release [1] makes this compound an ideal model system for investigating how stereochemistry influences antipsychotic efficacy and side-effect profiles. Procurement of stereochemically defined Dicarbine is essential for studies on drug-receptor interactions, presynaptic autoreceptor function, and chiral pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dicarbine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.